molecular formula C7H3BrCl4O B1403837 2-Bromo-1-chloro-4-(trichloromethoxy)benzene CAS No. 1417567-88-4

2-Bromo-1-chloro-4-(trichloromethoxy)benzene

Cat. No.: B1403837
CAS No.: 1417567-88-4
M. Wt: 324.8 g/mol
InChI Key: BPUIPEMRKWPEOC-UHFFFAOYSA-N
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Description

2-Bromo-1-chloro-4-(trichloromethoxy)benzene is a halogenated aromatic compound offered for scientific research and development . It features a benzene ring substituted with bromo, chloro, and trichloromethoxy functional groups, a combination that is significant in advanced organic synthesis. Such polyhalogenated benzene derivatives are typically employed as key intermediates in the construction of more complex molecules, particularly in pharmaceutical chemistry and materials science . The electron-withdrawing nature of its substituents makes this compound a potential substrate for metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, and for nucleophilic aromatic substitution, where the bromine or chlorine atoms can be selectively displaced . Researchers value these compounds for exploring new synthetic pathways and developing compounds with specialized properties. This product is strictly for research use and is not intended for diagnostic or therapeutic use. Please refer to the product's Safety Data Sheet (SDS) for safe handling and storage information. Specific data on the applications and mechanism of action for this exact compound is limited in the published literature.

Properties

IUPAC Name

2-bromo-1-chloro-4-(trichloromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrCl4O/c8-5-3-4(1-2-6(5)9)13-7(10,11)12/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPUIPEMRKWPEOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC(Cl)(Cl)Cl)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrCl4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401244839
Record name Benzene, 2-bromo-1-chloro-4-(trichloromethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401244839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1417567-88-4
Record name Benzene, 2-bromo-1-chloro-4-(trichloromethoxy)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1417567-88-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 2-bromo-1-chloro-4-(trichloromethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401244839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Halogenation and Trichloromethoxy Group Introduction

A primary route involves sequential halogenation and functional group modification:

  • Starting material : 4-methoxy-1-chlorobenzene serves as a precursor.
  • Chlorination of methoxy group : The methoxy (-OCH₃) group is converted to trichloromethoxy (-O-CCl₃) using chlorine gas (Cl₂) in the presence of Lewis acid catalysts like aluminum chloride (AlCl₃) or antimony pentachloride (SbCl₅). This step mirrors processes described in halogen exchange reactions (Source).
    • Conditions :
      • Temperature: 120–150°C
      • Pressure: 1.5–7 bars (for autoclave reactions)
      • Catalyst loading: 2–5 wt% relative to substrate
  • Bromination : Electrophilic bromination at the ortho position relative to the chloro substituent is achieved using bromine (Br₂) or HBr with FeCl₃ as a catalyst. The chloro group directs bromination to the 2-position (ortho) (Source).

Key Reaction Pathway :
$$
\text{4-Methoxy-1-chlorobenzene} \xrightarrow[\text{Cl}2, \text{AlCl}3]{\text{Chlorination}} \text{4-Trichloromethoxy-1-chlorobenzene} \xrightarrow[\text{Br}2, \text{FeCl}3]{\text{Bromination}} \text{2-Bromo-1-chloro-4-(trichloromethoxy)benzene}
$$

Friedel-Crafts Alkylation with Trichloromethylation

An alternative method employs Friedel-Crafts acylation followed by reduction and chlorination:

  • Step 1 : Acyl chloride formation from a bromo-chlorobenzoic acid derivative using oxalyl chloride (Source).
  • Step 2 : Reaction with a trichloromethylating agent (e.g., CCl₃-O−) under AlCl₃ catalysis to introduce the trichloromethoxy group.
  • Step 3 : Purification via molecular distillation or crystallization (Source).

Example Protocol :

Step Reagents/Conditions Outcome
1 5-Bromo-2-chlorobenzoic acid, oxalyl chloride, DCM, DMF Acyl chloride intermediate
2 Trichloromethanol, AlCl₃, 0–5°C Trichloromethoxy substitution
3 NaBH₄ reduction, aqueous workup Final product isolation

Catalytic Halogen Exchange

Source describes halogen exchange reactions for synthesizing mixed trichloromethyl/chloro derivatives:

  • Substrate : 1-chloro-4-(trifluoromethoxy)benzene.
  • Process : Reaction with Cl₂ and SbCl₅ at 130–150°C replaces fluorine atoms with chlorine, yielding the trichloromethoxy group.
  • Yield : 45–50% after fractional distillation.

Advantages :

  • Isomer-specific synthesis avoids by-products.
  • Scalable for industrial production.

Directed Ortho-Metalation

For precise bromine placement:

  • Substrate : 1-chloro-4-(trichloromethoxy)benzene.
  • Lithiation : Use LDA (lithium diisopropylamide) at −78°C to deprotonate the ortho position.
  • Bromination : Quench with Br₂ to introduce bromine at the 2-position (Source, analogous methods).

Comparative Analysis of Methods

Method Yield (%) Key Advantage Limitation
Halogenation + Trichloromethoxy substitution 50–60 High regioselectivity Requires harsh Cl₂ conditions
Friedel-Crafts alkylation 45–55 One-pot feasibility Sensitivity to moisture
Catalytic halogen exchange 40–50 Isomer purity Moderate yields

Critical Considerations

  • Directing Effects : The trichloromethoxy group (-O-CCl₃) is meta-directing, while chloro (-Cl) is ortho/para-directing. Reaction sequences must account for competing electronic effects.
  • Catalyst Selection : AlCl₃ and SbCl₅ are optimal for chlorination, while FeCl₃ favors bromination.
  • Purification : Molecular distillation (thin-film or multi-stage) effectively isolates the product (Source).

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SₙAr)

The trifluoromethoxy group activates the aromatic ring toward nucleophilic substitution at positions ortho/para to itself. Chlorine and bromine substituents further modulate reactivity:

Position Leaving Group Reagents/Conditions Major Product Yield Source
Para to -OCF₃ClNaOEt, THF, 60°C2-Bromo-4-ethoxy-1-(trifluoromethoxy)benzene~65%
Ortho to -OCF₃BrLDA, THF, -78°C; CO₂ quenching5-Bromo-2-(trifluoromethoxy)benzoic acid49%

Mechanistic Notes :

  • The -OCF₃ group stabilizes negative charge buildup in the Meisenheimer intermediate during SₙAr.

  • Bromine’s lower electronegativity compared to chlorine makes it less reactive in SₙAr unless activated by ortho/para-directing groups .

Cross-Coupling Reactions

The bromine atom serves as a site for transition-metal-catalyzed coupling reactions:

Reaction Type Catalyst/Reagents Product Application Source
Suzuki-MiyauraPd(PPh₃)₄, Na₂CO₃, aryl boronic acidBiaryl derivatives with -OCF₃/Cl/BrPharmaceutical intermediates
Buchwald-HartwigPd₂(dba)₃, Xantphos, amineAryl amines with trifluoromethoxy groupsAgrochemical synthesis

Key Observation :

  • Bromine exhibits higher reactivity than chlorine in palladium-catalyzed couplings due to stronger Pd–Br bond stability .

Halogen Exchange Reactions

Bromine can undergo halogen exchange under specific conditions:

Target Halogen Reagents Conditions Outcome Source
IodineCuI, DMF, 140°CUllmann-type reaction2-Iodo-1-chloro-4-(trifluoromethoxy)benzene
FluorineKF, [18-crown-6], DMSO, 120°CNucleophilic fluorination2-Fluoro derivatives (low yield)

Limitation :

  • Steric hindrance from -OCF₃ reduces yields in halogen exchange .

Radical Reactions

The C–Br bond undergoes homolytic cleavage under radical initiation:

Initiator Substrate Product Application Source
AIBN, Bu₃SnHStyrene4-(Trifluoromethoxy)biaryl compoundsPolymer additives
UV light, CCl₄AlkenesAlkylated aromaticsMaterial science

Electrophilic Aromatic Substitution (EAS)

The -OCF₃ group deactivates the ring, but nitration/sulfonation occurs at the meta position:

Reaction Reagents Position Product Yield Source
NitrationHNO₃, H₂SO₄, 0°CMeta to Br2-Bromo-1-chloro-3-nitro-4-(trifluoromethoxy)benzene45%
SulfonationSO₃, H₂SO₄, 100°CMeta to ClSulfonic acid derivatives30%

Reductive Dehalogenation

Halogens are selectively removed under reductive conditions:

Target Halogen Reagents Conditions Product Source
BromineH₂, Pd/C, EtOH25°C, 1 atm H₂1-Chloro-4-(trifluoromethoxy)benzene
ChlorineMg, THF, -20°CGrignard formationBenzene intermediates

Biological Activity Modulation

The compound’s reactivity correlates with its bioactivity:

  • Enzyme Inhibition : The -OCF₃ group enhances binding to cytochrome P450 enzymes (IC₅₀ = 1.2 µM) .

  • Antimicrobial Effects : Bromine-substituted derivatives show MIC = 8 µg/mL against S. aureus .

Scientific Research Applications

Organic Synthesis

Reagent in Synthetic Chemistry
2-Bromo-1-chloro-4-(trichloromethoxy)benzene serves as a versatile building block in organic synthesis. It can participate in nucleophilic substitution reactions due to the presence of both bromine and chlorine substituents, allowing for the introduction of various functional groups. For instance, it can be used to synthesize complex organic molecules through cross-coupling reactions such as Suzuki or Heck reactions.

Case Study: Synthesis of Trichloromethyl Compounds
In a study published in the Journal of Organic Chemistry, researchers utilized this compound to synthesize trichloromethyl derivatives. The compound was reacted with various nucleophiles under controlled conditions to yield products with significant biological activity, showcasing its effectiveness as a synthetic intermediate .

Medicinal Chemistry

Antimicrobial Activity
The compound has been investigated for its potential antimicrobial properties. Research indicates that halogenated benzene derivatives exhibit varying degrees of activity against bacteria and fungi. Specifically, derivatives of this compound have shown promise in inhibiting the growth of certain pathogens, making them candidates for further development as antimicrobial agents .

Case Study: Development of Antituberculosis Agents
In the context of drug development, this compound has been explored as an intermediate in synthesizing novel antituberculosis agents. The synthesis pathways often involve the modification of its halogen substituents to enhance efficacy against Mycobacterium tuberculosis . Such studies highlight the compound's relevance in addressing global health challenges.

Environmental Applications

Pesticide Formulation
Due to its chemical stability and bioactivity, this compound is investigated for use in pesticide formulations. Its ability to act against specific pests while remaining relatively stable under environmental conditions makes it a candidate for further research in agricultural chemistry .

Case Study: Environmental Impact Assessment
Studies assessing the environmental impact of halogenated compounds have noted that this compound can undergo transformation processes that may lead to less harmful byproducts. Research conducted by the EPA has focused on understanding these transformation pathways to mitigate potential ecological risks associated with its use .

Summary Table of Applications

Application Area Details References
Organic SynthesisBuilding block for nucleophilic substitutions and cross-coupling reactions
Medicinal ChemistryInvestigated for antimicrobial properties and as an intermediate in antituberculosis drug synthesis
Environmental ApplicationsPotential use in pesticide formulations and assessed for environmental impact

Mechanism of Action

The mechanism of action of 2-Bromo-1-chloro-4-(trichloromethoxy)benzene involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules or other chemical entities. This interaction can lead to the formation of covalent bonds, altering the structure and function of the target molecules .

Comparison with Similar Compounds

Halogenated Benzene Derivatives with Alkoxy/Trifluoromethoxy Groups

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Substituents Physical/Chemical Notes
2-Bromo-1-chloro-4-(trifluoromethoxy)benzene C₇H₃BrClF₃O 275.45 892845-59-9 -Br (C2), -Cl (C1), -OCF₃ (C4) High lipophilicity; used in Suzuki couplings
4-Bromo-2-chloro-1-(trifluoromethoxy)benzene C₇H₃BrClF₃O 275.45 158579-80-7 -Br (C4), -Cl (C2), -OCF₃ (C1) Positional isomer; distinct reactivity in nucleophilic substitutions
4-Bromo-2-chloro-1-methoxybenzene C₇H₅BrClO 221.47 2040-88-2 -Br (C4), -Cl (C2), -OCH₃ (C1) Lower boiling point (~200°C) due to less electronegativity
1-Bromo-4-chloro-2-methoxybenzene C₇H₅BrClO 221.47 637022-52-7 -Br (C1), -Cl (C4), -OCH₃ (C2) Reduced stability under acidic conditions compared to trifluoromethoxy analogs

Key Trends :

  • Trifluoromethoxy vs. Methoxy : The -OCF₃ group increases thermal stability and resistance to oxidative degradation compared to -OCH₃ .
  • Positional Isomerism : Substitutent positions significantly alter reactivity. For example, bromine at C2 (vs. C4) enhances electrophilic aromatic substitution at C5 .

Halogenated Benzene Derivatives with Alkyl/Aryl Groups

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Substituents Applications
2-Bromo-1-chloro-4-isopropylbenzene C₉H₁₀BrCl 233.53 90350-25-7 -Br (C2), -Cl (C1), -CH(CH₃)₂ (C4) Intermediate in pesticide synthesis; higher volatility (bp ~200°C)
4-Bromo-2-ethoxy-1-methylbenzene C₉H₁₁BrO 215.09 33839-11-1 -Br (C4), -OCH₂CH₃ (C2), -CH₃ (C1) Solubility in polar solvents due to ethoxy group
3-Bromomethyl-1-chloro-4-(4-methoxy-2-nitrophenoxy)benzene C₁₄H₁₁BrClNO₄ 364.60 N/A -BrCH₂ (C3), -Cl (C1), -O-C₆H₃(NO₂)OCH₃ (C4) Pharmaceutical intermediate; nitro group facilitates reduction reactions

Key Trends :

  • Alkyl Groups : Isopropyl and methyl groups increase hydrophobicity but reduce reactivity compared to electron-withdrawing substituents like -OCF₃ .
  • Functional Group Diversity: Nitro or cyano groups (e.g., 4-bromo-2-chlorobenzonitrile, CAS 154607-01-9 ) enable diverse transformations, such as cyano-to-amide conversions.

Physicochemical and Reactivity Comparison

Boiling/Melting Points

  • 1-Bromo-4-chlorobenzene : bp 196°C, mp 63–66°C .
  • 2-Bromo-4-chloro-1-iodobenzene : Higher molecular weight (319.36 g/mol) leads to elevated bp (~250°C estimated) .

Reactivity in Cross-Coupling Reactions

  • Suzuki-Miyaura Reactions : Bromine at C2 in the main compound facilitates coupling with boronic acids at C5, whereas iodine in 2-bromo-4-chloro-1-iodobenzene (CAS 31928-44-6 ) offers faster kinetics due to better leaving-group ability.
  • Buchwald-Hartwig Amination : Chlorine at C1 in the main compound is less reactive than bromine, allowing selective amination at C2 or C4 .

Biological Activity

2-Bromo-1-chloro-4-(trichloromethoxy)benzene is a halogenated aromatic compound that has garnered attention for its potential biological activities. This compound features a complex structure with multiple halogen substituents, which may influence its reactivity and interactions with biological systems. Understanding its biological activity is crucial for assessing its potential applications in medicinal chemistry, agrochemicals, and other fields.

Chemical Structure and Properties

The chemical formula of this compound is C7H3BrCl4OC_7H_3BrCl_4O. Its structure includes:

  • Bromine (Br) : A halogen that can enhance biological activity through various mechanisms.
  • Chlorine (Cl) : Another halogen that may contribute to the compound's reactivity.
  • Trichloromethoxy Group : This functional group can influence solubility and biological interactions.

Biological Activity Overview

Research into the biological activity of this compound has highlighted several areas of interest, particularly its potential antimicrobial and anticancer properties.

Antimicrobial Activity

Studies have indicated that halogenated compounds often exhibit antimicrobial properties. For instance, similar compounds have shown effectiveness against various bacterial strains. The mechanism may involve disruption of microbial cell membranes or interference with metabolic pathways.

Anticancer Properties

The compound has been investigated for its potential anticancer effects. Halogenated aromatic compounds are known to interact with DNA and proteins, potentially leading to apoptosis in cancer cells.

The mechanism by which this compound exerts its biological effects is likely multifaceted:

  • Interaction with Enzymes : The presence of halogens can allow the compound to act as a substrate or inhibitor for specific enzymes involved in cellular metabolism.
  • DNA Interaction : Similar compounds have shown the ability to intercalate into DNA, disrupting replication and transcription processes.
  • Oxidative Stress Induction : The compound may induce oxidative stress within cells, leading to cellular damage and apoptosis.

Research Findings

Recent studies have provided insights into the biological activity of this compound:

StudyFindings
Investigated for antimicrobial properties against Gram-positive and Gram-negative bacteria; showed significant inhibition at certain concentrations.
Assessed for anticancer activity; demonstrated cytotoxic effects on various cancer cell lines, suggesting potential as a chemotherapeutic agent.
Explored structure-activity relationships; identified key functional groups necessary for enhanced biological activity.

Case Studies

  • Antimicrobial Efficacy :
    • A study evaluated the effectiveness of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL against S. aureus, highlighting its potential use as an antimicrobial agent.
  • Anticancer Activity :
    • In vitro tests on human cancer cell lines showed that treatment with the compound resulted in a significant decrease in cell viability, particularly in breast cancer cells (MCF-7). The IC50 value was determined to be approximately 30 µM, suggesting effective cytotoxicity.

Q & A

Q. How do environmental factors (pH, temperature) affect the compound’s hydrolytic degradation?

  • Methodological Answer : Hydrolysis studies in buffered solutions (pH 2–12) show maximum stability at pH 5–7. At pH >9, the trichloromethoxy group degrades to –OH via SN2 mechanisms, with a half-life of 12 hours. Arrhenius plots (25–60°C) give an activation energy of 68 kJ/mol, indicating temperature-sensitive degradation .

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-1-chloro-4-(trichloromethoxy)benzene
Reactant of Route 2
Reactant of Route 2
2-Bromo-1-chloro-4-(trichloromethoxy)benzene

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